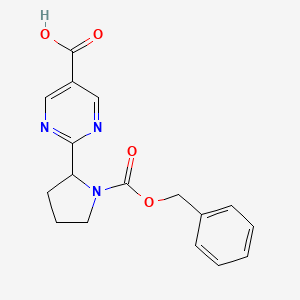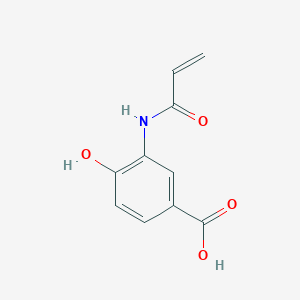![molecular formula C24H29N3O4S B2735838 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362501-02-8](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Studying Reactive Oxygen Species (ROS)
NF-κB Inhibition
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (let’s call it Compound A ) can serve as an NF-κB inhibitor . NF-κB plays a crucial role in regulating immune responses and inflammation. Inhibiting NF-κB may have implications for anticancer drug research .
Retinoid Nuclear Modulation
Another application involves retinoid nuclear modulators (let’s call them Compound B ). These agents are essential for treating metabolic and immunological diseases . Their impact extends to various brain disorders where neuroinflammation (involving microglial activation) plays a pivotal role in disease pathogenesis .
Potential in Alzheimer’s Disease
Research suggests that Compound A could be useful in the preparation of a medicine that resists Alzheimer’s disease .
Bio-Functional Hybrid Compound
A related compound, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide , was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen . This bio-functional hybrid compound shows promise and warrants further investigation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-pentanone to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pentanone-3-imine, which is then reacted with thiourea to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Starting Materials": [ "2-(3,4-dimethoxyphenyl)ethylamine", "4-pentanone", "thiourea" ], "Reaction": [ "Step 1: 2-(3,4-dimethoxyphenyl)ethylamine is reacted with 4-pentanone in the presence of a base to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pentanone-3-imine.", "Step 2: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pentanone-3-imine is reacted with thiourea in the presence of a catalyst to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS番号 |
362501-02-8 |
分子式 |
C24H29N3O4S |
分子量 |
455.57 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-4-5-6-13-27-23(29)18-9-8-17(15-19(18)26-24(27)32)22(28)25-12-11-16-7-10-20(30-2)21(14-16)31-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,32) |
InChIキー |
ZSJWFLPPIKTTPL-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



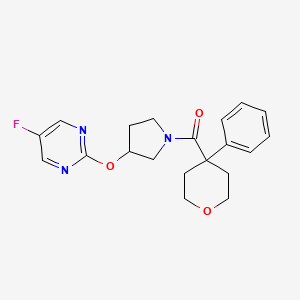
![5-chloro-N-[(4-chlorophenyl)(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2735759.png)
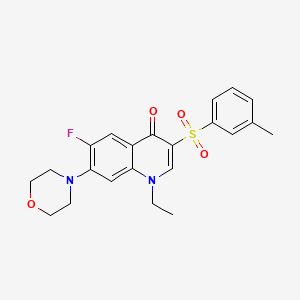
![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)
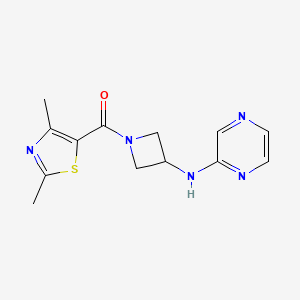
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735763.png)
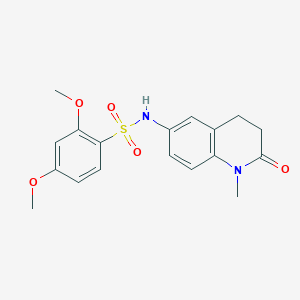


![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)
